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Dysprosium arsenide - 12005-81-1

Dysprosium arsenide

Catalog Number: EVT-3501475
CAS Number: 12005-81-1
Molecular Formula: AsDy
Molecular Weight: 237.42 g/mol
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Product Introduction

Overview

Dysprosium arsenide is a binary compound composed of dysprosium and arsenic, represented by the chemical formula DyAs. This compound belongs to the class of rare earth arsenides, which are known for their unique electronic and magnetic properties. Dysprosium, a member of the lanthanide series, is characterized by its high magnetic susceptibility and is often used in applications requiring strong magnetic fields. Arsenic, on the other hand, is a metalloid that can form various compounds with metals, influencing their electrical and thermal conductivities.

Source and Classification

Dysprosium arsenide is classified as an inorganic compound and falls under the category of semiconductors. It can be synthesized through various chemical methods, which will be discussed in detail later. The compound's properties make it relevant in fields such as materials science and solid-state physics.

Synthesis Analysis

Methods

Dysprosium arsenide can be synthesized using several methods, including:

  • High-Temperature Solid-State Reactions: This method involves heating a mixture of dysprosium oxide (Dy2O3) and arsenic (As) at elevated temperatures (typically above 800 °C) in an inert atmosphere to promote the formation of dysprosium arsenide.
  • Chemical Vapor Transport: In this technique, dysprosium and arsenic are vaporized and transported in a carrier gas to a cooler region where they condense to form dysprosium arsenide crystals.
  • Flux Growth Method: This involves dissolving dysprosium and arsenic in a molten flux (such as lead or bismuth) at high temperatures, allowing for the growth of single crystals upon cooling.

Technical Details

The synthesis conditions, including temperature, pressure, and the presence of solvents or fluxes, significantly influence the quality and phase purity of the resulting dysprosium arsenide. For example, using a controlled atmosphere can prevent oxidation of the reactants, ensuring higher yields of pure product.

Molecular Structure Analysis

Structure

Dysprosium arsenide crystallizes in a cubic crystal system with a face-centered cubic lattice structure. The arrangement of dysprosium and arsenic atoms leads to unique electronic properties that are beneficial for various applications.

Data

Key structural data include:

  • Lattice Parameter: Approximately 5.5 Å.
  • Coordination Geometry: Dysprosium atoms typically exhibit coordination numbers of 8 or 12 in this structure.

X-ray diffraction studies confirm these structural characteristics, providing insights into bond lengths and angles within the crystal lattice.

Chemical Reactions Analysis

Reactions

Dysprosium arsenide participates in several chemical reactions:

  • Oxidation: When exposed to oxygen at elevated temperatures, dysprosium arsenide can oxidize to form dysprosium oxide (Dy2O3) and arsenic oxides.
  • Reduction: It can also undergo reduction reactions when treated with reducing agents like hydrogen or carbon at high temperatures.

Technical Details

The oxidation reaction can be represented as follows:

4DyAs+3O22Dy2O3+2As2O34\text{DyAs}+3\text{O}_2\rightarrow 2\text{Dy}_2\text{O}_3+2\text{As}_2\text{O}_3

This reaction highlights the compound's stability under specific conditions and its potential applications in materials that require thermal stability.

Mechanism of Action

Process

The mechanism by which dysprosium arsenide exhibits its electronic properties is linked to its band structure. The presence of dysprosium contributes to localized f-electron states that interact with the conduction band formed primarily by arsenic p-orbitals. This interaction enhances the magnetic properties of the material.

Data

Studies have shown that at low temperatures, dysprosium arsenide exhibits ferromagnetic behavior due to these interactions, making it suitable for applications in magnetic storage devices.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dysprosium arsenide typically appears as a gray or black crystalline solid.
  • Melting Point: Approximately 1500 °C.
  • Density: Around 7.5 g/cm³.

Chemical Properties

  • Solubility: Dysprosium arsenide is insoluble in water but can react with acids to form soluble dysprosium salts.
  • Stability: It is stable under inert conditions but may oxidize when exposed to air.

These properties make dysprosium arsenide an interesting material for research into high-temperature superconductors and other advanced materials.

Applications

Dysprosium arsenide has several scientific uses:

  • Magnetic Materials: Due to its strong magnetic properties, it is investigated for applications in permanent magnets and magnetic refrigeration technologies.
  • Semiconductors: Its semiconductor behavior makes it suitable for use in electronic devices, particularly those requiring high thermal stability.
  • Research Applications: Dysprosium arsenide is studied for its potential use in quantum computing due to its unique electronic characteristics.
Synthesis Methodologies and Crystallographic Engineering of Dysprosium Arsenide

Vapor-Phase Epitaxial Growth Techniques for DyAs Thin Films

Vapor-phase epitaxy enables precise control over DyAs film stoichiometry and crystallographic orientation, making it indispensable for electronic and spintronic applications. Hydride Vapor Phase Epitaxy (HVPE) employs dysprosium chloride (DyCl₃) and arsine (AsH₃) precursors under reduced pressure (10⁻² to 10⁻³ Torr) [4] [6]. The fundamental reaction proceeds as:

DyCl₃(g) + AsH₃(g) → DyAs(s) + 3HCl(g)

Growth kinetics exhibit strong temperature dependence, with optimal epitaxial registry occurring between 600-750°C on lattice-matched substrates. Molecular Beam Epitaxy (MBE) provides superior interfacial control using separate dysprosium and arsenic Knudsen cells under ultra-high vacuum (<10⁻¹⁰ Torr) [4]. In situ reflection high-energy electron diffraction (RHEED) oscillations confirm layer-by-layer growth, with arsenic overpressure (As:Dy flux ratio >10:1) preventing dysprosium oxidation.

Table 1: Vapor-Phase Epitaxial Growth Parameters for DyAs

ParameterHVPE RangeMBE RangeInfluence on Film Properties
SubstrateGaAs, InAs, SiGaAs, AlAs, SiLattice mismatch minimization (<2% ideal)
Growth Temp (°C)600-750500-650Higher temp improves crystallinity
Growth Rate (nm/s)0.5-2.00.05-0.3Lower rates enhance surface smoothness
V/III Ratio15:1 - 50:110:1 - 30:1Prevents Dy droplet formation

Heteroepitaxial challenges manifest as threading dislocations in DyAs/Si(001) systems due to thermal expansion mismatch (Δα/α ≈ 4×10⁻⁶ K⁻¹). Implementation of low-temperature (300°C) nucleation layers and graded buffer architectures reduces dislocation densities below 10⁷ cm⁻², as confirmed by high-resolution X-ray diffraction (HRXRD) ω-scan widths <200 arcseconds [6].

Solid-State Metathesis Reactions in Dy-As Binary Systems

Solid-state metathesis offers rapid, solvent-free DyAs synthesis through exothermic anion exchange reactions. Dysprosium(III) halides (DyCl₃ or DyI₃) react with sodium arsenide (Na₃As) or zinc arsenide (Zn₃As₂) precursors [1] [3]:

2DyCl₃(s) + 3Zn₃As₂(s) → 2DyAs(s) + 3ZnCl₂(g) + 6Zn(g)

Reaction initiation requires brief thermal activation (400-500°C), whereafter self-propagating combustion waves reach temperatures >1200°C within seconds – sufficient for DyAs crystallization. The volatile byproducts (Zn, ZnCl₂) facilitate product purification. Stoichiometric control remains critical, as dysprosium-rich conditions yield Dy₃As₄ impurities detectable via powder XRD at 2θ = 28.7° and 33.1°.

Properties

CAS Number

12005-81-1

Product Name

Dysprosium arsenide

IUPAC Name

arsanylidynedysprosium

Molecular Formula

AsDy

Molecular Weight

237.42 g/mol

InChI

InChI=1S/As.Dy

InChI Key

TXXIVYCVWJEMOA-UHFFFAOYSA-N

SMILES

[As]#[Dy]

Canonical SMILES

[As]#[Dy]

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